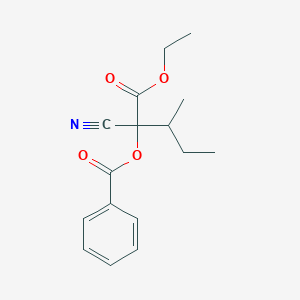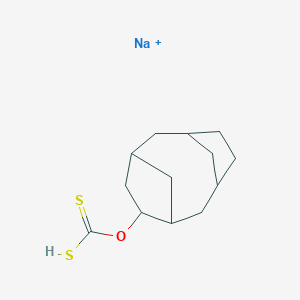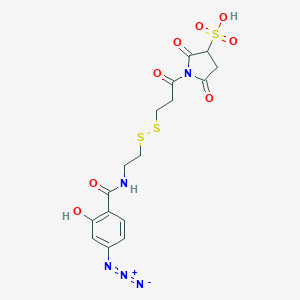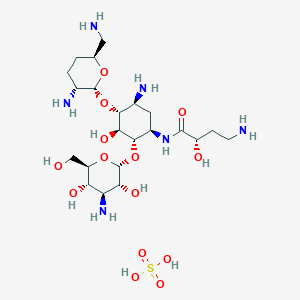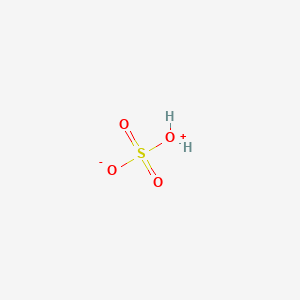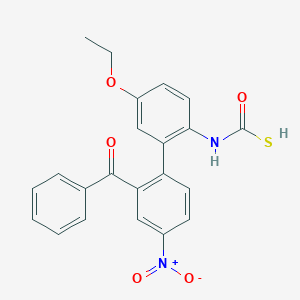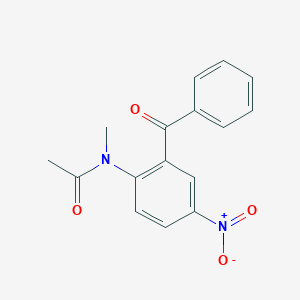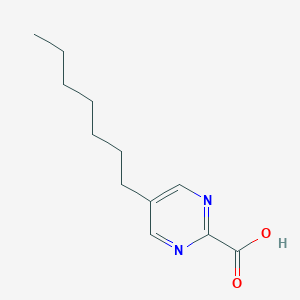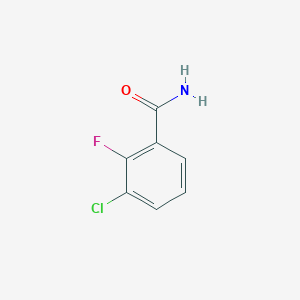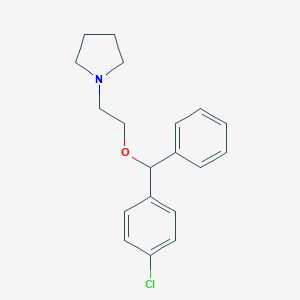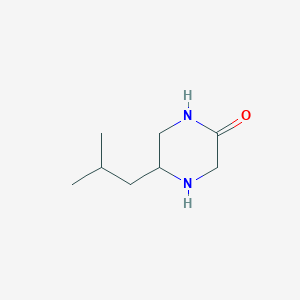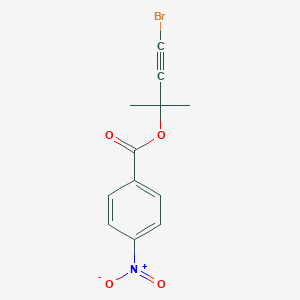
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester, also known as NBOMe-Br, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogen and has been found to have a high affinity for the 5-HT2A receptor. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
作用機序
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is known to play a key role in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester leads to an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the compound.
生化学的および生理学的効果
The biochemical and physiological effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester are similar to those of other hallucinogens such as LSD and psilocybin. The compound is known to cause alterations in perception, mood, and thought processes. Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has also been found to increase heart rate and blood pressure, which can lead to adverse cardiovascular effects.
実験室実験の利点と制限
The advantages of using Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester in lab experiments include its potential for causing adverse cardiovascular effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. One area of interest is the development of new compounds that have a higher affinity for the 5-HT2A receptor and are less likely to cause adverse cardiovascular effects. Another area of interest is the study of the long-term effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester on the brain and its potential for causing neurotoxicity. Additionally, research is needed to better understand the mechanism of action of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester and its potential for therapeutic applications in the treatment of mood disorders.
In conclusion, Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is a potent hallucinogen that has been extensively studied in scientific research. The compound has a high affinity for the 5-HT2A receptor and has been found to cause alterations in perception, mood, and thought processes. While Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has several advantages for use in lab experiments, its potential for causing adverse cardiovascular effects limits its use in certain experiments. Future research on Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is needed to better understand its mechanism of action and its potential for therapeutic applications.
合成法
The synthesis of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester involves the reaction of p-nitrobenzaldehyde with 4-bromo-2-methyl-3-butyn-2-ol in the presence of a reducing agent such as sodium borohydride. The resulting product is then esterified with benzoic acid to yield Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. The synthesis of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has been used extensively in scientific research to study the 5-HT2A receptor and its role in the brain. The compound has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester. Research has shown that Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester has a higher affinity for the 5-HT2A receptor than other hallucinogens such as LSD and psilocybin.
特性
CAS番号 |
100123-29-3 |
|---|---|
製品名 |
Benzoic acid, p-nitro-, 4-bromo-2-methyl-3-butyn-2-yl ester |
分子式 |
C12H10BrNO4 |
分子量 |
312.12 g/mol |
IUPAC名 |
(4-bromo-2-methylbut-3-yn-2-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C12H10BrNO4/c1-12(2,7-8-13)18-11(15)9-3-5-10(6-4-9)14(16)17/h3-6H,1-2H3 |
InChIキー |
JZCXNZAGQVUQKK-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CBr)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CC(C)(C#CBr)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
その他のCAS番号 |
100123-29-3 |
同義語 |
(4-bromo-2-methyl-but-3-yn-2-yl) 4-nitrobenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
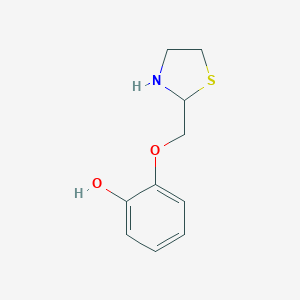
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
